

Hpk1-IN-17: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Hpk1-IN-17*

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Introduction

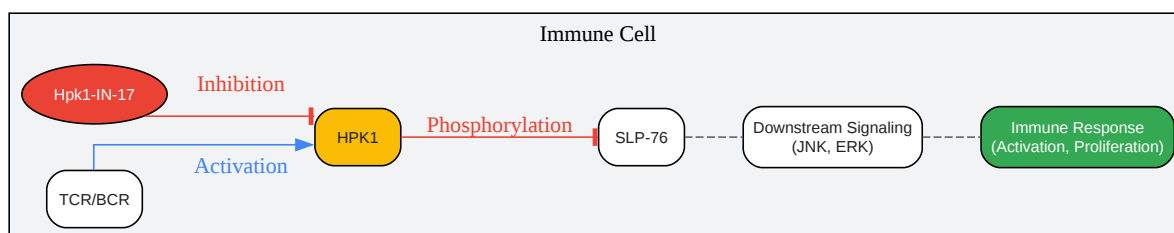
Hpk1-IN-17 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in the signaling pathways of immune cells.[1] Also known as MAP4K1, HPK1's role in dampening T-cell and B-cell receptor signaling has made it a significant target in immuno-oncology.[2] The inhibition of HPK1 is a promising therapeutic strategy to enhance the body's anti-tumor immune response. This document provides a comprehensive technical overview of the discovery and chemical synthesis of **Hpk1-IN-17**, a notable compound in the exploration of HPK1 inhibition.

Discovery of Hpk1-IN-17

Hpk1-IN-17 was identified as a potent HPK1 inhibitor in the patent WO2019238067A1, where it is listed as compound 73.[1] The discovery of **Hpk1-IN-17** and similar compounds arose from research focused on developing small molecule inhibitors to modulate the immune system for cancer therapy. The general approach for identifying such inhibitors often involves high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.

HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that is predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling. Upon TCR or BCR activation, HPK1 is recruited to the signaling complex where it phosphorylates key adaptor proteins, such as SLP-76. This phosphorylation event leads to the downregulation of downstream signaling cascades, including the JNK and ERK pathways, ultimately suppressing T-cell and B-cell activation and proliferation. By inhibiting HPK1, compounds like **Hpk1-IN-17** can block this negative feedback loop, leading to a more robust and sustained immune response against cancer cells.



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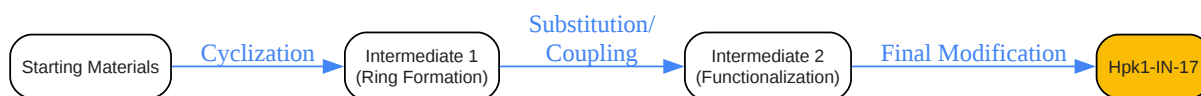
HPK1 signaling pathway and the inhibitory action of **Hpk1-IN-17**.

Chemical Synthesis Pathway of Hpk1-IN-17

The chemical synthesis of **Hpk1-IN-17** is detailed in patent WO2019238067A1. The synthesis is a multi-step process, a summary of which is provided below. For complete, step-by-step details, including reagent quantities and reaction conditions, please refer to the aforementioned patent.

General Synthetic Scheme:

The synthesis of the core scaffold of **Hpk1-IN-17** and related pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines generally involves the construction of the bicyclic ring system followed by functionalization at various positions. A representative, generalized workflow is depicted below.



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A generalized workflow for the synthesis of **Hpk1-IN-17**.

Quantitative Data for Hpk1-IN-17

The potency of **Hpk1-IN-17** was evaluated using biochemical assays to determine its inhibitory activity against HPK1. The data presented in the patent and related publications demonstrate that **Hpk1-IN-17** is a highly potent inhibitor.

Compound	Assay Type	IC50 (nM)
Hpk1-IN-17 (as compound 73)	HPK1 Kinase Assay	< 10

Data extracted from patent WO2019238067A1.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize **Hpk1-IN-17**.

HPK1 Kinase Assay (Biochemical)

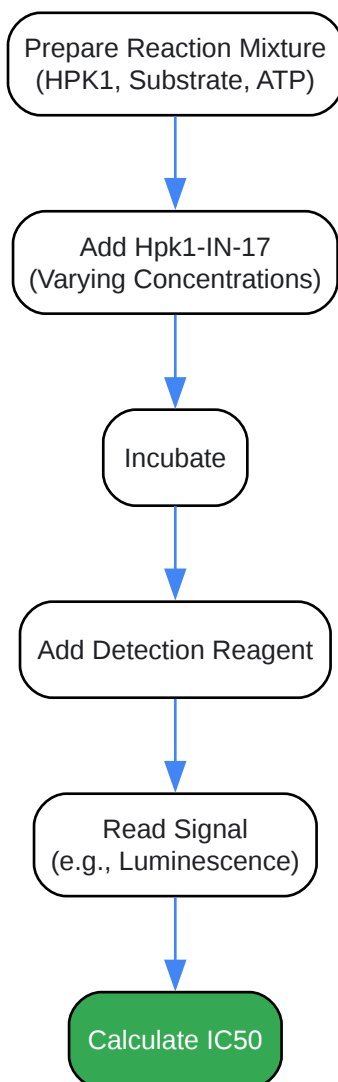
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HPK1.

Objective: To determine the IC50 value of **Hpk1-IN-17** against HPK1.

Principle: The assay measures the phosphorylation of a substrate by HPK1 in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ADP produced.

General Procedure:

- Recombinant HPK1 enzyme is incubated with the substrate (e.g., Myelin Basic Protein) and ATP in a reaction buffer.
- **Hpk1-IN-17** is added at various concentrations to the reaction mixture.
- The reaction is allowed to proceed for a set period at a controlled temperature.
- A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence) that is proportional to the amount of ADP produced.
- The signal is read using a plate reader.
- IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.



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References

- 1. HPK1-IN-17 | CAS#:2403600-07-5 | Chemsrcc [chemsrc.com]
- 2. WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]
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